2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-N6-butyl-5-nitroso-
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Overview
Description
2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-N6-butyl-5-nitroso- is a complex organic compound with a molecular formula of C11H11BrN6O This compound is characterized by the presence of a pyrimidine ring substituted with bromophenyl, butyl, and nitroso groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-N6-butyl-5-nitroso- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable brominated aromatic compound.
Addition of Butyl Group: The butyl group can be added through an alkylation reaction using butyl halides.
Nitrosation: The nitroso group can be introduced by treating the compound with nitrous acid or other nitrosating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group, forming nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-N6-butyl-5-nitroso- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-N6-butyl-5-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromophenyl and butyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-N2-methyl-5-nitroso-: Similar structure but with a methyl group instead of a butyl group.
2,4,6-Pyrimidinetriamine, N4-(4-bromo-2-methylphenyl)-5-nitroso-: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-N6-butyl-5-nitroso- is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The combination of bromophenyl and nitroso groups also provides a distinct set of chemical properties that can be exploited in various applications.
Properties
CAS No. |
92294-23-0 |
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Molecular Formula |
C14H17BrN6O |
Molecular Weight |
365.23 g/mol |
IUPAC Name |
4-N-(4-bromophenyl)-6-N-butyl-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H17BrN6O/c1-2-3-8-17-12-11(21-22)13(20-14(16)19-12)18-10-6-4-9(15)5-7-10/h4-7H,2-3,8H2,1H3,(H4,16,17,18,19,20) |
InChI Key |
BNBNSXQIJSURCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=NC(=N1)N)NC2=CC=C(C=C2)Br)N=O |
Origin of Product |
United States |
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